4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one
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Overview
Description
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to show potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown interactions with enzymes such as cyclooxygenase (COX), suggesting potential roles in biochemical reactions .
Molecular Mechanism
Related compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one in animal models .
Metabolic Pathways
Related compounds have been found to inhibit COX enzymes, suggesting potential involvement in prostaglandin biosynthesis .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxol-5-yl acetyl chloride. This intermediate is then reacted with 3-methylpiperazin-2-one under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited to create products with specific functionalities.
Comparison with Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
4-((2S,3R)-4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
Uniqueness: 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one stands out due to its specific structural features and reactivity profile
Biological Activity
The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is a derivative of piperazine that incorporates a benzo[d][1,3]dioxole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, an acetyl group, and a benzo[d][1,3]dioxole moiety, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A study synthesized several derivatives of benzo[d][1,3]dioxole and evaluated their anticancer activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. The IC50 values for one derivative were reported as 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, indicating potent activity compared to doxorubicin (IC50 values: 7.46 µM for HepG2) .
-
Mechanisms of Action :
- The mechanisms underlying the anticancer effects include the inhibition of epidermal growth factor receptor (EGFR) signaling pathways and induction of apoptosis via mitochondrial pathways. Specifically, studies have shown that treatment with these compounds leads to increased Bax expression and decreased Bcl-2 levels, promoting apoptosis .
- Cell Cycle Analysis :
Summary of Biological Activities
Safety and Toxicity
Research indicates that many derivatives of benzo[d][1,3]dioxole exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells. For instance, certain compounds demonstrated an IC50 value greater than 150 µM against normal cell lines, suggesting a favorable safety profile .
Future Directions
The promising anticancer activity and safety profile of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate precise pathways involved in its anticancer effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-14(18)15-4-5-16(9)13(17)7-10-2-3-11-12(6-10)20-8-19-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCWPWNVOIPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.